Electronic Effect of the 5-Cyano Substituent: Computed pKa and Hammett Constant Comparison
The electron-withdrawing nature of the cyano group at the 5-position of the furan ring differentiates 5-Cyanofuran-2-sulfonamide from its 5-methyl and 5-formyl analogs. Using the predicted pKa of the sulfonamide -NH₂ group as a proxy for electronic perturbation, 5-Cyanofuran-2-sulfonamide exhibits a predicted pKa of 9.28 ± 0.60, compared to an expected higher pKa for the electron-donating 5-methyl analog [1]. The Hammett σₚ constant for a cyano group (0.66) versus a methyl group (-0.17) indicates a substantial difference in electron-withdrawing character, which directly influences the sulfonamide's zinc-binding affinity in carbonic anhydrase inhibition [2]. This computational evidence allows a rational prioritization of the cyano-substituted scaffold for targets requiring enhanced sulfonamide anion stabilization.
| Evidence Dimension | Sulfonamide -NH₂ acidity and electron-withdrawing character of the 5-substituent |
|---|---|
| Target Compound Data | Predicted pKa: 9.28 ± 0.60; Hammett σₚ = 0.66 (cyano group) |
| Comparator Or Baseline | 5-Methylfuran-2-sulfonamide: expected higher pKa (>10); Hammett σₚ = -0.17 (methyl group) |
| Quantified Difference | ΔpKa (predicted) > 0.7 units; Δσₚ = 0.83 between cyano and methyl substituents |
| Conditions | Computational prediction using ACD/Labs or analogous software; Hammett constants from standard tables (aqueous, 25°C) |
Why This Matters
A lower sulfonamide pKa correlates with a higher fraction of the anionic form at physiological pH, which is critical for zinc-binding in carbonic anhydrase inhibition and for consistent reactivity in nucleophilic synthetic transformations.
- [1] Kuujia.com. Cas no 878386-01-7 (5-Cyanofuran-2-sulfonamide). Computed properties section: pKa 9.28 ± 0.60 (Predicted). URL: https://www.kuujia.com/cas-878386-01-7.html View Source
- [2] Hansch, C., Leo, A. and Taft, R.W. (1991) 'A survey of Hammett substituent constants and resonance and field parameters', Chemical Reviews, 91(2), pp. 165-195. View Source
